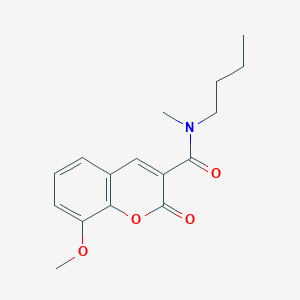

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

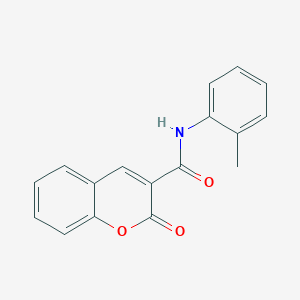

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide, also known as BMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide has unveiled new supramolecular packing motifs characterized by π-stacked rods encased in triply helical hydrogen-bonded amide strands. This discovery could suggest potential applications in designing materials with unique organizational structures, potentially relevant to compounds like N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide due to the structural importance of amide bonds and methoxy groups in molecular self-assembly and material science applications (M. Lightfoot, F. Mair, R. Pritchard, & J. Warren, 1999).

Catalytic Selective Coupling

The work by Zheng, Zhang, and Cui (2014) on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates the efficiency and versatility of catalytic processes in forming complex molecules. This research may provide insights into methodologies for synthesizing or modifying compounds like this compound, highlighting the importance of catalysis in the selective formation of carbon-carbon and carbon-nitrogen bonds (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

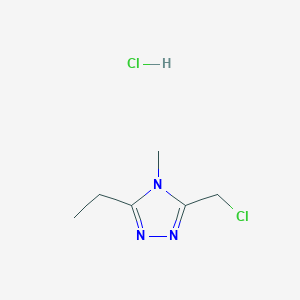

Synthesis of N-Methoxy-N-Methylamides

Sibi et al. (1995) presented a convenient method for converting carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide. This method could be applicable to the synthesis of related compounds, showing the versatility of N-methoxy-N-methylamide groups in organic synthesis and their potential utility in modifying or synthesizing derivatives of this compound (M. Sibi, C. Stessman, J. Schultz, James W. Christensen, Jianliang Lu, & Mali Marvin, 1995).

Practical Synthesis and Applications

Ikemoto et al. (2005) detailed the practical synthesis of an orally active CCR5 antagonist, illustrating the complex synthetic routes required for pharmaceutical applications. This study underscores the significance of innovative synthetic strategies in the development of therapeutically relevant molecules, potentially guiding the synthesis and application of complex molecules like this compound in the realm of medicinal chemistry (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, & K. Tomimatsu, 2005).

Mechanism of Action

properties

IUPAC Name |

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-4-5-9-17(2)15(18)12-10-11-7-6-8-13(20-3)14(11)21-16(12)19/h6-8,10H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIBERHRWMWCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2750894.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

![5-Fluoro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2750909.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)